5-(Difluoromethyl)-2-fluorobenzotrifluoride
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Overview
Description
5-(Difluoromethyl)-2-fluorobenzotrifluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the benzene ring . Another method involves the use of difluoromethylation reagents to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The choice of method depends on factors such as cost, efficiency, and environmental considerations. For example, the use of non-ozone depleting difluorocarbene reagents has gained popularity due to its environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluorobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2-fluorobenzotrifluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function . The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to the benzene ring and is used in similar applications.
1,3-Bis(trifluoromethyl)benzene: Another similar compound with two trifluoromethyl groups in different positions on the benzene ring.
Uniqueness
5-(Difluoromethyl)-2-fluorobenzotrifluoride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCWJUMFTVVKIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673325 |
Source
|
Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-78-9 |
Source
|
Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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